molecular formula C12H13NO2 B2865752 2-(3,4-dimethoxyphenyl)-1H-pyrrole CAS No. 2096453-82-4

2-(3,4-dimethoxyphenyl)-1H-pyrrole

Cat. No.: B2865752
CAS No.: 2096453-82-4
M. Wt: 203.241
InChI Key: WAQHIXKEGPXGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom The presence of the 3,4-dimethoxyphenyl group attached to the pyrrole ring imparts unique chemical and physical properties to the compound

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target .

Safety and Hazards

The safety and hazards associated with “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would depend on its potential applications. For instance, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of 3,4-dimethoxyphenylacetonitrile with an appropriate amine under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 3,4-dimethoxyphenylacetonitrile

    Reagent: Amine (e.g., aniline)

    Catalyst: Acid (e.g., hydrochloric acid)

    Reaction Conditions: Heating the mixture to reflux temperature for several hours

The reaction results in the formation of the pyrrole ring through a cyclization process, yielding this compound as the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrrole ring and the 3,4-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHIXKEGPXGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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